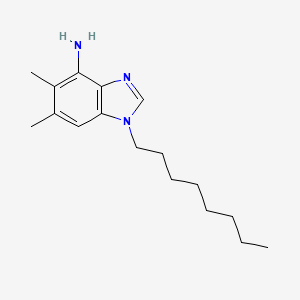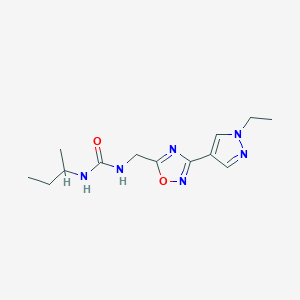
1-(sec-butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(sec-butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as S14161 and is a member of the urea family of compounds.
Scientific Research Applications
Hydrogel Formation and Morphology Tuning
Hydrogelators based on urea derivatives, such as "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea," demonstrate the ability to form hydrogels in acidic environments. These gels' rheology and morphology can be tuned by varying the anion, offering potential for creating materials with specific physical properties. This characteristic is vital for designing novel biomaterials for medical and environmental applications (Lloyd & Steed, 2011).
Inhibition of MAP Kinase p38α
Compounds with the N-pyrazole and N'-thiazole urea scaffold have been designed to inhibit p38α MAPK effectively, a critical protein kinase in inflammatory processes and diseases. Structural modifications in these compounds can lead to potent inhibitors, offering insights into developing new therapeutics for diseases where p38α MAPK plays a key role (Getlik et al., 2012).
Synthesis of Adamantane-Containing Ureas
The synthesis of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and adamantane fragments has shown inhibitory activity against human soluble epoxide hydrolase (sEH), with significant solubility in water. These compounds offer a foundation for developing new pharmaceuticals with enhanced bioavailability and therapeutic efficacy (D’yachenko et al., 2019).
Antibacterial Heterocyclic Compounds
Research into novel heterocyclic compounds containing a sulfonamido moiety has led to the synthesis of compounds with significant antibacterial activity. This work highlights the potential for developing new antibacterial agents based on the structural integration of heterocyclic and sulfonamido groups (Azab, Youssef, & El-Bordany, 2013).
Anticancer Potential of Urea Derivatives
The synthesis of 1-aryl-3-(2-chloroethyl) ureas has revealed compounds with cytotoxicity against human adenocarcinoma cells, indicating their potential as anticancer agents. Such findings contribute to the search for more effective cancer treatments (Gaudreault et al., 1988).
properties
IUPAC Name |
1-butan-2-yl-3-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-4-9(3)16-13(20)14-7-11-17-12(18-21-11)10-6-15-19(5-2)8-10/h6,8-9H,4-5,7H2,1-3H3,(H2,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSPWVXTGFWENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=NC(=NO1)C2=CN(N=C2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

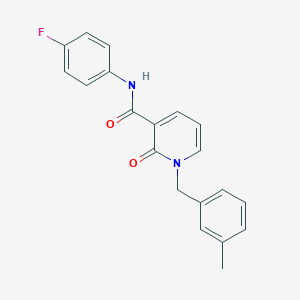
![2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B2472411.png)
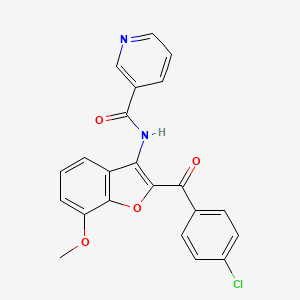
![(2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2472415.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2472417.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2472418.png)
![Methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2472420.png)
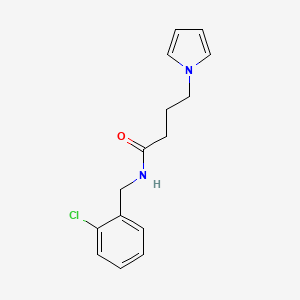
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2472423.png)

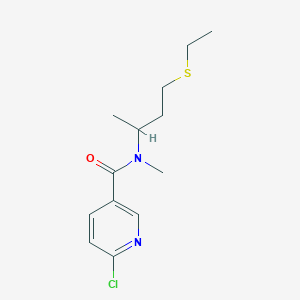
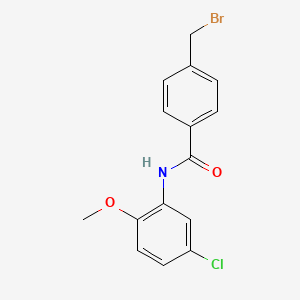
![5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride](/img/structure/B2472431.png)
